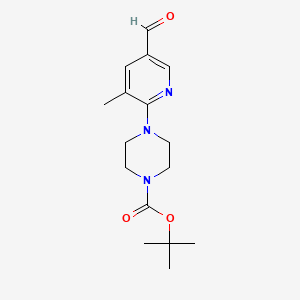
Ethyl-d5-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-d5-methylamine is an isotopically labeled compound, where the hydrogen atoms in the ethyl group are replaced with deuterium (heavy hydrogen). This compound is primarily used in research settings to study reaction mechanisms and metabolic pathways due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl-d5-methylamine can be synthesized through the alkylation of deuterated ethylamine with methyl iodide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or crystallization to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl-d5-methylamine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
Ethyl-d5-methylamine is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used to study reaction mechanisms and kinetics by tracking the deuterium atoms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, where isotopic labeling helps in understanding the reaction pathways.
Mécanisme D'action
The mechanism of action of ethyl-d5-methylamine involves its interaction with various molecular targets. The deuterium atoms in the compound provide a unique way to study these interactions without altering the chemical properties significantly. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, where the compound acts as a nucleophile or an electron donor/acceptor.
Comparaison Avec Des Composés Similaires
Methylamine: A primary amine with similar chemical properties but without isotopic labeling.
Ethylamine: Another primary amine, differing only in the presence of deuterium in ethyl-d5-methylamine.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and metabolic pathways. This isotopic labeling provides a distinct advantage in research applications, making it a valuable tool in various scientific fields.
Propriétés
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWAQLJGPBVORC-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)
![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)




